molecular formula C12H18N2O2S B1455773 Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate CAS No. 1211525-47-1

Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate

Cat. No.: B1455773
CAS No.: 1211525-47-1
M. Wt: 254.35 g/mol
InChI Key: UBMDTLDIMDGREZ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate is a chemical compound with the molecular formula C12H18N2O2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing two heteroatoms (one sulfur atom and one nitrogen atom), attached to a piperidine ring via a carbon atom . The ethyl group is attached to the carbonyl carbon of the carboxylate group .

Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis of Piperidine Substituted Benzothiazole Derivatives : A study detailed the synthesis of new piperidine substituted benzothiazole derivatives starting from ethyl 2-aminobenzo[d]thiazole-6-carboxylate. These compounds demonstrated significant antibacterial and antifungal activities, showcasing their potential in developing new antimicrobial agents (Shafi et al., 2021).

Antimicrobial and Antituberculosis Activity

  • Design and Synthesis of Novel Mycobacterium tuberculosis GyrB Inhibitors : Another research focus is on ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates designed to inhibit Mycobacterium tuberculosis. One compound showed promising activity against various tests, highlighting its potential as an antituberculosis agent (Jeankumar et al., 2013).

Anticancer Agents

  • Evaluation as Promising Anticancer Agents : The synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were undertaken to explore their anticancer potential. Some compounds exhibited strong anticancer activities, suggesting their promise in cancer treatment (Rehman et al., 2018).

Dual-Action Hypoglycemic Agents

  • Activation of GK and PPARγ : A novel series of N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized and found to act as potent dual-acting hypoglycemic agents by activating glucokinase (GK) and PPARγ. This dual action provides a promising approach to managing blood glucose levels (Song et al., 2011).

Analytical and Spectral Studies

  • Study of Furan Ring Containing Organic Ligands : Research into the synthesis and characterization of furan ring-containing organic ligands has led to insights into their chelating properties and antimicrobial activity. This work contributes to the understanding of furan-based compounds in medicinal chemistry (Patel, 2020).

Biochemical Analysis

Biochemical Properties

Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can lead to the modulation of reactive oxygen species levels within cells, thereby impacting cellular redox balance.

Additionally, this compound has shown potential in inhibiting certain proteases, which are enzymes that break down proteins. This inhibition can affect various cellular processes, including apoptosis and inflammation . The compound’s ability to bind to specific protein targets and alter their activity underscores its importance in biochemical research.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis .

Furthermore, this compound has been shown to affect gene expression by altering the transcriptional activity of specific genes involved in stress responses and metabolic processes . This modulation can lead to changes in cellular metabolism, including alterations in glucose uptake and utilization, lipid metabolism, and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can bind to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s activity . For instance, its interaction with proteases can result in the inhibition of protein degradation, thereby affecting cellular processes such as apoptosis and inflammation.

Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins . This binding can alter the transcriptional activity of specific genes, leading to changes in cellular function and metabolism. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures .

Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity . These temporal effects are important considerations for researchers studying the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby affecting the cellular redox balance .

Additionally, this compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid synthesis and degradation . These interactions highlight the compound’s role in regulating metabolic processes and its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters to facilitate its entry into the cell.

Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications.

For instance, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.

Properties

IUPAC Name

ethyl 4-methyl-2-piperidin-3-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-5-4-6-13-7-9/h9,13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMDTLDIMDGREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2CCCNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate
Reactant of Route 2
Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate
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Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate
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Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate
Reactant of Route 5
Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate
Reactant of Route 6
Ethyl 4-methyl-2-(piperidin-3-yl)thiazole-5-carboxylate

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